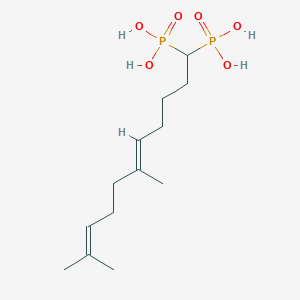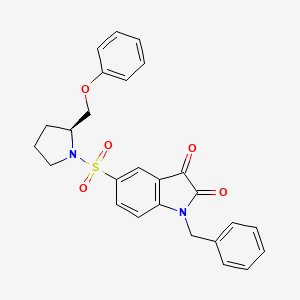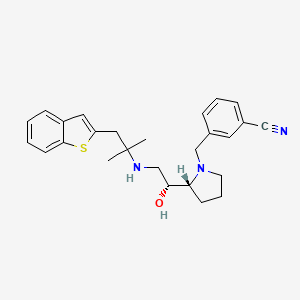
2-Amino-uridine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-uridine-5’-monophosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside 2-amino-uridine. This compound is significant in the synthesis of RNA and is involved in numerous metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-uridine-5’-monophosphate typically involves the phosphorylation of 2-amino-uridine. This can be achieved through chemical or enzymatic methods. In the chemical synthesis route, phosphorylating agents such as phosphorus oxychloride or phosphoric acid are used under controlled conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods: Industrial production of 2-amino-uridine-5’-monophosphate often employs biocatalytic processes using microorganisms like Saccharomyces cerevisiae. These microorganisms are engineered to enhance the production yield by optimizing metabolic pathways. The fermentation process involves the use of orotic acid as a precursor, which is converted to the desired nucleotide through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives, while substitution reactions can produce various substituted uridine monophosphates.
Scientific Research Applications
2-Amino-uridine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential in studying RNA synthesis and function.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a precursor in the synthesis of antiviral drugs.
Industry: It is used in the production of nucleotide-based food additives and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-uridine-5’-monophosphate involves its incorporation into RNA during transcription. It interacts with various enzymes and proteins involved in RNA synthesis, influencing the overall process. The compound targets specific molecular pathways, including the pyrimidine metabolism pathway, which is crucial for nucleotide biosynthesis .
Comparison with Similar Compounds
- Uridine-5’-monophosphate
- Cytidine-5’-monophosphate
- Thymidine-5’-monophosphate
Comparison: 2-Amino-uridine-5’-monophosphate is unique due to the presence of an amino group at the 2-position of the uridine base. This modification enhances its reactivity and allows for specific interactions with enzymes and other biomolecules. Compared to uridine-5’-monophosphate, it has distinct chemical properties that make it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H14N3O8P |
|---|---|
Molecular Weight |
323.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,14-15H,3H2,(H2,10,11,13)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
ONSQLDCEJIIUJS-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772601.png)

![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(4R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxymethyl]-4-hydroxyoxan-2-one](/img/structure/B10772620.png)
![3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772627.png)
![(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)
![methyl 7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10772645.png)

![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)
![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)

